Suberenol
Suberenol
(e)-Suberenol, also known as suberenol, belongs to the class of organic compounds known as coumarins and derivatives. These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one) (e)-Suberenol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (e)-suberenol is primarily located in the membrane (predicted from logP). Outside of the human body, (e)-suberenol can be found in beverages, citrus, fruits, and sweet orange. This makes (e)-suberenol a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
18529-47-0
VCID:
VC21048642
InChI:
InChI=1S/C15H16O4/c1-15(2,17)7-6-11-8-10-4-5-14(16)19-13(10)9-12(11)18-3/h4-9,17H,1-3H3/b7-6+
SMILES:
CC(C)(C=CC1=C(C=C2C(=C1)C=CC(=O)O2)OC)O
Molecular Formula:
C15H16O4
Molecular Weight:
260.28 g/mol
Suberenol
CAS No.: 18529-47-0
Cat. No.: VC21048642
Molecular Formula: C15H16O4
Molecular Weight: 260.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (e)-Suberenol, also known as suberenol, belongs to the class of organic compounds known as coumarins and derivatives. These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one) (e)-Suberenol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (e)-suberenol is primarily located in the membrane (predicted from logP). Outside of the human body, (e)-suberenol can be found in beverages, citrus, fruits, and sweet orange. This makes (e)-suberenol a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 18529-47-0 |
| Molecular Formula | C15H16O4 |
| Molecular Weight | 260.28 g/mol |
| IUPAC Name | 6-[(E)-3-hydroxy-3-methylbut-1-enyl]-7-methoxychromen-2-one |
| Standard InChI | InChI=1S/C15H16O4/c1-15(2,17)7-6-11-8-10-4-5-14(16)19-13(10)9-12(11)18-3/h4-9,17H,1-3H3/b7-6+ |
| Standard InChI Key | LNFVZUMSDAIQDQ-VOTSOKGWSA-N |
| Isomeric SMILES | CC(C)(/C=C/C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O |
| SMILES | CC(C)(C=CC1=C(C=C2C(=C1)C=CC(=O)O2)OC)O |
| Canonical SMILES | CC(C)(C=CC1=C(C=C2C(=C1)C=CC(=O)O2)OC)O |
| Melting Point | 173°C |
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